molecular formula C13H21N3O3 B4571633 1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B4571633
M. Wt: 267.32 g/mol
InChI Key: WZIDHUFMJSCJMU-UHFFFAOYSA-N
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Description

1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.15829154 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Related Research

While the specific compound "1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid" did not directly appear in the literature reviewed, insights can be drawn from studies on similar compounds, highlighting the broader scientific applications and the relevance of structural components such as pyrazole carboxylic acid derivatives in scientific research. The findings from related research provide a foundation for understanding the potential applications of the compound .

Anticancer Applications

Research indicates that compounds generated through Knoevenagel condensation, which may share structural motifs with the query compound, exhibit remarkable anticancer activities. These activities span a range of targets including DNA, microtubules, and various kinases, underscoring the potential of structurally related compounds in cancer treatment and drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Biological Activity of Carboxylic Acids

The broader category of natural carboxylic acids, to which the compound is related, demonstrates significant antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural differences among carboxylic acids, highlighting the importance of structural analysis in understanding the biological potential of specific compounds (Godlewska-Żyłkiewicz et al., 2020).

Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, closely related to the queried compound, have been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This highlights the scientific interest in such compounds for their potential applications in medicinal chemistry and drug development (Cetin, 2020).

Properties

IUPAC Name

1-[2-(heptan-2-ylamino)-2-oxoethyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-3-4-5-6-10(2)14-12(17)9-16-8-7-11(15-16)13(18)19/h7-8,10H,3-6,9H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIDHUFMJSCJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)CN1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
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1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
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1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

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